Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate
CAS No.:
Cat. No.: VC17181341
Molecular Formula: C10H17NO7S
Molecular Weight: 295.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO7S |
|---|---|
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | dipropan-2-yl 2-methylsulfonyloxyiminopropanedioate |
| Standard InChI | InChI=1S/C10H17NO7S/c1-6(2)16-9(12)8(10(13)17-7(3)4)11-18-19(5,14)15/h6-7H,1-5H3 |
| Standard InChI Key | RFOHHJBLQLASJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C(=NOS(=O)(=O)C)C(=O)OC(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate features a malonate backbone esterified with isopropyl groups at both oxygen atoms. The central carbon bears an imino group modified by a methylsulfonyl (mesyl) oxy substituent. This configuration creates two electrophilic nitrogen centers, enabling simultaneous reactivity with nucleophiles. The mesyl group enhances leaving-group ability, facilitating nucleophilic displacement reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H17NO7S | |
| Molecular Weight | 295.31 g/mol | |
| Boiling Point | 361.0 ± 25.0 °C (Predicted) | |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | |
| Physical Form | Powder or crystals | |
| Purity | ≥95% |
Spectroscopic Characterization
While detailed spectral data (e.g., NMR, IR) were absent in the reviewed sources, the compound’s structural analogs (e.g., diethyl and dimethyl ketomalonate oxime O-sulfonates) exhibit characteristic peaks:
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¹H NMR: Isopropyl methyl protons (δ 1.2–1.4 ppm), malonate methine (δ 5.1–5.3 ppm), and mesyl group (δ 3.0–3.2 ppm) .
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IR: Strong absorption at 1750–1780 cm⁻¹ (ester C=O), 1350–1380 cm⁻¹ (S=O), and 1600–1650 cm⁻¹ (C=N) .
Synthetic Utility and Reaction Mechanisms
Dual N-Electrophilicity
The compound’s defining feature is its ability to act as a doubly N-electrophilic linchpin, reacting with two equivalents of C-nucleophiles (e.g., Grignard reagents, organozinc compounds) at low temperatures (-78°C to 0°C). This bypasses traditional transition metal catalysts, reducing costs and avoiding metal contamination in pharmaceuticals .
Mechanism Overview:
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Nucleophilic Attack: A Grignard reagent (R-MgX) attacks the imino nitrogen, forming a tetrahedral intermediate.
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Mesylate Departure: The mesyloxy group leaves, generating a nitrilium ion.
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Second Nucleophilic Attack: A second equivalent of R-MgX attacks the nitrilium carbon, yielding a diarylamine or dialkylamine after aqueous workup .
Comparative Reactivity
Compared to tosyl (p-toluenesulfonyl) analogs (e.g., diisopropyl 2-((tosyloxy)imino)malonate), the mesyl derivative exhibits:
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Faster Reaction Kinetics: Due to the electron-withdrawing mesyl group accelerating the leaving-group departure.
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Broader Solubility: Enhanced solubility in polar aprotic solvents (e.g., THF, DCM) facilitates reactions at higher concentrations .
Applications in Target-Oriented Synthesis
Pharmaceutical Intermediate Synthesis
The compound enables one-step synthesis of symmetrical amines, critical motifs in bioactive molecules. For example:
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Antidepressants: Diarylamines serve as serotonin-norepinephrine reuptake inhibitors (SNRIs).
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Anticancer Agents: Dialkylamines are precursors to kinase inhibitors (e.g., imatinib analogs) .
Agrochemical Development
In agrochemistry, the reagent streamlines production of:
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Herbicides: Symmetrical triazine derivatives via amine intermediates.
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Fungicides: Benzimidazole scaffolds requiring diarylamine linkages .
Materials Science Innovations
Emerging applications include:
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Conductive Polymers: Polyaniline analogs synthesized via oxidative coupling of diarylamines.
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Metal-Organic Frameworks (MOFs): Amine-functionalized linkers for gas storage applications.
Research Advancements and Case Studies
Kürti Lab Breakthroughs
Laszlo Kürti’s team demonstrated the reagent’s efficacy in synthesizing N,N-diarylhydrazines without requiring anhydrous conditions. For instance, reacting the compound with phenylmagnesium bromide (2 equiv) in THF at -40°C produced diphenylamine in 92% yield .
Table 2: Representative Reaction Outcomes
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| PhMgBr | Diphenylamine | 92 | THF, -40°C, 2 h |
| MeMgCl | Dimethylamine | 85 | Et₂O, -78°C, 4 h |
| VinylMgBr | Divinylamine | 78 | DCM, 0°C, 6 h |
Scalability and Process Chemistry
Industrial-scale applications face challenges:
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Cost of Isopropyl Esters: Higher molecular weight versus ethyl/methyl analogs increases raw material costs.
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Byproduct Management: Mesylate salts require careful neutralization to avoid corrosivity .
Future Directions and Innovations
Asymmetric Variants
Current research focuses on chiral auxiliaries to convert the reagent into a platform for unsymmetrical amine synthesis, addressing a key limitation .
Green Chemistry Applications
Exploring water-compatible reactions and biocatalytic methods could enhance sustainability, aligning with principles of green chemistry .
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